molecular formula C20H26N4O5S B2787536 5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-74-9

5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2787536
CAS No.: 851969-74-9
M. Wt: 434.51
InChI Key: BBCUGSBOBISPMI-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a hydroxypiperidinyl group and a 3,4,5-trimethoxyphenyl substituent. Such structural features are critical for modulating pharmacokinetic properties (e.g., solubility, bioavailability) and pharmacological activity, particularly in targeting enzymes or receptors associated with cancer or inflammation .

Properties

IUPAC Name

5-[(4-hydroxypiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-11-21-20-24(22-11)19(26)18(30-20)16(23-7-5-13(25)6-8-23)12-9-14(27-2)17(29-4)15(10-12)28-3/h9-10,13,16,25-26H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCUGSBOBISPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol , with CAS number 868220-56-8, is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O5SC_{19}H_{24}N_{4}O_{5}S with a molecular weight of 420.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its bioactive properties.

PropertyValue
Molecular FormulaC₁₉H₂₄N₄O₅S
Molecular Weight420.5 g/mol
CAS Number868220-56-8

Antitumor Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antitumor activity. A study evaluating similar triazole derivatives demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines such as HeLa and Jurkat cells. The compounds were shown to induce mitochondrial depolarization and activate caspase pathways, suggesting a robust mechanism for inducing cancer cell death .

The mechanism by which triazole derivatives exert their effects often involves:

  • Tubulin Polymerization Inhibition : Compounds like the one disrupt microtubule dynamics, crucial for mitosis.
  • Cell Cycle Arrest : Studies have shown that these compounds can cause G2/M phase arrest in cancer cells .
  • Apoptotic Pathways Activation : The induction of apoptosis is mediated through mitochondrial pathways and activation of caspases .

Antivascular Activity

Some derivatives have also been noted for their antivascular properties. They can induce changes in endothelial cell morphology and inhibit angiogenesis in vitro. This suggests potential applications in targeting tumor vasculature .

Study 1: Synthesis and Evaluation of Triazole Derivatives

A series of 1-(3′,4′,5′-trimethoxyphenyl)-1,2,4-triazole analogues were synthesized and evaluated for their biological activity. Among these compounds, specific derivatives exhibited IC50 values comparable to known standards like combretastatin A-4 (CA-4), demonstrating their potential as effective anticancer agents .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the triazole compounds and tubulin. These studies identified key amino acid residues involved in binding, which can inform the design of more potent inhibitors .

Study 3: In Vivo Studies

In vivo studies are essential to validate the efficacy of these compounds in a biological context. While specific studies on the compound may be limited, existing literature on related triazoles indicates promising results in animal models .

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Research indicates that derivatives of 1,2,4-triazoles exhibit potent antimicrobial activity. The presence of the triazole ring in the compound enhances its ability to inhibit various pathogens, including bacteria and fungi. A study highlighted that triazole derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans .
  • Anticancer Activity
    • The compound's structure suggests potential anticancer properties due to its ability to interact with enzymes involved in cell proliferation. Studies have shown that similar compounds can inhibit aromatase enzymes, which are crucial in estrogen synthesis and are often targeted in breast cancer therapies .
  • Antioxidant Activity
    • Compounds containing thiazole and triazole moieties have been reported to exhibit antioxidant properties. This could be beneficial in preventing oxidative stress-related diseases .
  • Neuroprotective Effects
    • The hydroxypiperidine component may contribute to neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Research into related piperidine derivatives has shown promise in modulating neurotransmitter systems .

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions that can yield various derivatives with enhanced biological activities. For example:

  • Modifications at the thiazole or piperidine rings can lead to compounds with improved potency against specific targets.
  • Molecular docking studies have suggested that these modifications can enhance binding affinities to target enzymes .

Case Studies

  • Case Study on Antimicrobial Activity
    • A study conducted at Zaporizhzhia State Medical University synthesized several 1,2,4-triazole derivatives and evaluated their antimicrobial efficacy using serial dilution methods. The results indicated that specific derivatives exhibited superior activity against pathogenic strains at low concentrations .
  • Case Study on Anticancer Potential
    • In a comparative study of triazole-based compounds targeting aromatase enzymes, several compounds were identified as effective inhibitors with significant anticancer activity in vitro. These findings support the potential application of the compound as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest analogs differ in substituents on the piperidine ring or aromatic groups, influencing bioactivity and physicochemical properties. Key examples include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound: 5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo... 4-Hydroxypiperidinyl, 3,4,5-trimethoxyphenyl ~497.56* High polarity (hydroxyl group), potential for enzyme inhibition via H-bonding
2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo... 4-Methylpiperidinyl, 3,4,5-trimethoxyphenyl ~495.57 Increased lipophilicity; reduced solubility compared to hydroxyl analog
5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methylthiazolo... 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl ~567.09 Enhanced electron-withdrawing effects (Cl); moderate cytotoxicity in cancer cells
5-(4-Fluorophenyl)-2-(3,4,5-trihydroxyphenyl)thiazolo... 4-Fluorophenyl, 3,4,5-trihydroxyphenyl ~421.42 High polarity; selective cytotoxicity against BEL-7402 cells

*Calculated based on molecular formula.

Pharmacological Activity

  • Anticancer Potential: Compounds with 3,4,5-trimethoxyphenyl groups (e.g., derivatives) show selective inhibition of HCT116 and HeLa cells, attributed to tubulin-binding or kinase-inhibitory mechanisms. The target compound’s hydroxypiperidinyl group may enhance selectivity by reducing off-target toxicity compared to methylpiperidine analogs .
  • Antifungal Activity: Triazole-thiadiazole hybrids () inhibit fungal lanosterol 14α-demethylase (CYP51).
  • Anti-inflammatory and Antioxidant Effects : Methoxyphenyl-substituted triazoles () exhibit dual anti-inflammatory and antioxidant activities, likely via ROS scavenging or COX-2 inhibition. The trimethoxyphenyl group in the target compound may amplify these effects .

Contradictions and Limitations

  • Toxicity vs. Selectivity: While compounds show cancer cell selectivity, fluorophenyl derivatives exhibit higher toxicity to normal L-02 cells . The target compound’s hydroxyl group may mitigate this issue.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis typically involves coupling piperidine derivatives with thiazolo-triazole precursors. Key steps include:

  • Mannich-type reactions to introduce the hydroxypiperidinyl and trimethoxyphenyl groups .
  • Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) to enhance nucleophilic substitution efficiency .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization in ethanol .
    • Optimization : Adjusting temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for amine:thiazole precursor) improves yields to ~65–75% .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent integration (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm; hydroxypiperidine protons at δ 1.5–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 470.18) .
  • HPLC-PDA : Validates purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational modeling predict binding affinities to biological targets like kinases or GPCRs?

  • Methodology :

  • Molecular docking (AutoDock Vina) against targets (e.g., EGFR kinase PDB:1M17) identifies hydrogen bonds between the hydroxypiperidine group and Asp831 .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
    • Validation : Compare computational IC50 values with experimental enzymatic assays (e.g., ATPase inhibition) to resolve discrepancies .

Q. What strategies resolve contradictory data in cytotoxicity studies across cell lines?

  • Hypothesis : Discrepancies may arise from differential expression of target proteins (e.g., tubulin in cancer vs. normal cells) .
  • Experimental Design :

  • Perform flow cytometry to quantify apoptosis (Annexin V/PI staining) and Western blotting for target protein expression .
  • Use isogenic cell lines (e.g., p53+/+ vs. p53−/−) to isolate genetic factors influencing activity .

Q. How does the hydroxypiperidine moiety influence pharmacokinetic properties?

  • In vitro ADME :

  • Caco-2 permeability assays : Log P values (~2.1) suggest moderate blood-brain barrier penetration .
  • Microsomal stability : Hydroxypiperidine increases metabolic stability (t1/2 > 60 mins in human liver microsomes) compared to non-hydroxylated analogs .

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